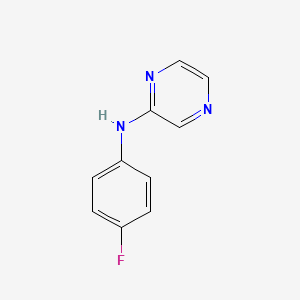

N-(4-fluorophenyl)pyrazin-2-amine

CAS No.: 94920-78-2

Cat. No.: VC11914602

Molecular Formula: C10H8FN3

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94920-78-2 |

|---|---|

| Molecular Formula | C10H8FN3 |

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | N-(4-fluorophenyl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C10H8FN3/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,(H,13,14) |

| Standard InChI Key | DZUUPVOENRDKHW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC2=NC=CN=C2)F |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC=CN=C2)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

N-(4-Fluorophenyl)pyrazin-2-amine (IUPAC name: N-(4-fluorophenyl)pyrazin-2-amine) consists of a pyrazine ring with an amino group at position 2 and a 4-fluorophenyl substituent attached to the nitrogen atom. Its molecular formula is C₁₀H₈FN₃, with a molecular weight of 189.19 g/mol. The compound’s structure is defined by:

-

A pyrazine heterocycle (six-membered ring with two nitrogen atoms at positions 1 and 4).

-

An amino group (-NH₂) at position 2.

-

A 4-fluorophenyl group linked via the pyrazine nitrogen.

Table 1: Key Physicochemical Properties (Predicted)

The fluorine atom at the para position of the phenyl ring contributes to electron-withdrawing effects, potentially enhancing the compound’s stability and interactions with hydrophobic protein pockets .

Synthetic Methodologies

General Approaches to Pyrazin-2-amines

While no direct synthesis of N-(4-fluorophenyl)pyrazin-2-amine is documented, analogous pyrazin-2-amines are typically synthesized via:

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of pyrazine halides with aryl amines .

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloropyrazine with 4-fluoroaniline under basic conditions .

-

Reductive Amination: Condensation of pyrazine-2-carbaldehyde with 4-fluoroaniline followed by reduction .

Example Protocol (Hypothetical):

A mixture of 2-chloropyrazine (1 eq), 4-fluoroaniline (1.2 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) is heated at 110°C for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield N-(4-fluorophenyl)pyrazin-2-amine .

Agrochemicial Applications

Trifluoromethylpyridine (TFMP) derivatives dominate fluorinated agrochemicals, with over 20 ISO-approved pesticides . While N-(4-fluorophenyl)pyrazin-2-amine lacks direct agricultural data, its fluorophenyl group may confer herbicidal or fungicidal activity akin to fluazifop-butyl (a TFMP herbicide) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume